

analytical methods for 4-Chloro-5-methoxy-2-methyl-quinoline characterization

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Compound of Interest

Compound Name: 4-Chloro-5-methoxy-2-methyl-quinoline

CAS No.: 59611-54-0

Cat. No.: B1610038

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Application Note: Comprehensive Analytical Characterization of 4-Chloro-5-methoxy-2-methylquinoline

Executive Summary

4-Chloro-5-methoxy-2-methylquinoline (CAS: 59611-54-0) is a highly functionalized heterocyclic building block critical to the synthesis of advanced active pharmaceutical ingredients (APIs), including antimalarial agents and targeted kinase inhibitors. The molecule presents unique analytical challenges and opportunities: the C4-chlorine atom is a prime site for nucleophilic aromatic substitution (SNAr), the C5-methoxy group introduces specific steric and electronic shielding, and the basic quinoline nitrogen dictates its chromatographic behavior.

As a Senior Application Scientist, I approach the characterization of such heterocyclic intermediates not as a disjointed series of tests, but as a self-validating analytical matrix. This guide details the causal reasoning, step-by-step protocols, and expected quantitative

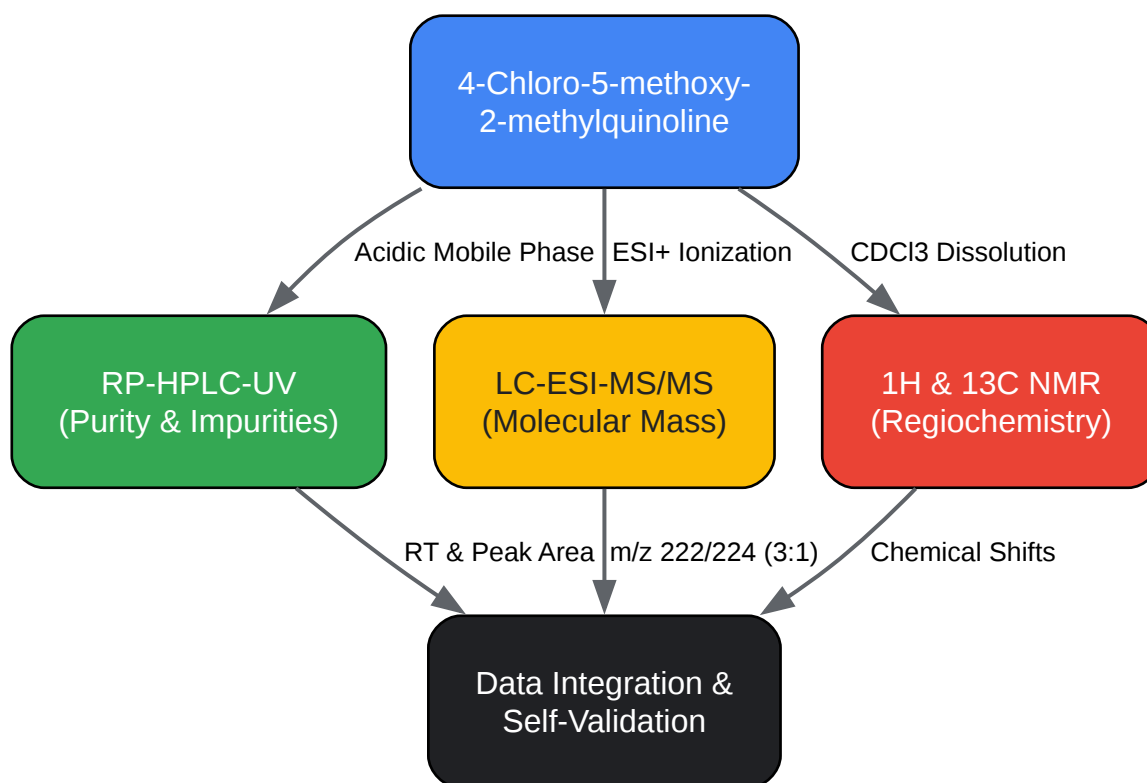
signatures required to rigorously authenticate the purity and structural regiochemistry of 4-Chloro-5-methoxy-2-methylquinoline.

Part 1: Analytical Strategy and Causality (E-E-A-T)

To guarantee scientific integrity, our analytical workflow relies on orthogonal techniques that cross-verify one another.

- **Chromatographic Purity (RP-HPLC-UV):** Quinolines possess a basic nitrogen atom that readily interacts with residual, unendcapped silanols on silica-based stationary phases, leading to severe peak tailing. To mitigate this causality, an acidic mobile phase modifier (e.g., 0.1% Formic Acid or Phosphoric Acid) is strictly mandated. This ensures the quinoline nitrogen remains protonated, driving the separation purely by hydrophobic interactions with the C18 phase[1].
- **Molecular Mass & Isotopic Validation (LC-ESI-MS/MS):** The inherent basicity of the quinoline ring makes it an ideal candidate for positive Electrospray Ionization (ESI+). Furthermore, the presence of the C4-chlorine atom provides a built-in self-validating mechanism: the natural isotopic abundance of ^{35}Cl and ^{37}Cl will yield a characteristic 3:1 ratio in the mass spectrum, instantly confirming the preservation of the halogenated site[2].
- **Regiochemical Elucidation (NMR):** While mass spectrometry confirms the molecular formula, it cannot differentiate between positional isomers (e.g., 6-methoxy vs. 5-methoxy). High-resolution ^1H and ^{13}C NMR are required to establish the exact regiochemistry. The C3 proton, isolated between the methyl and chlorine groups, serves as a critical diagnostic singlet[2].

Analytical Workflow Architecture



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Analytical workflow for the structural and purity characterization of quinoline derivatives.

Part 2: Step-by-Step Experimental Protocols

Protocol 1: Purity Determination via RP-HPLC-UV

This protocol is optimized to suppress secondary silanol interactions and provide baseline resolution of the main peak from potential des-chloro or isomeric impurities[3].

1. Sample Preparation:

- Accurately weigh 10.0 mg of 4-Chloro-5-methoxy-2-methylquinoline.
- Dissolve in 10 mL of HPLC-grade Acetonitrile to create a 1.0 mg/mL stock solution. Sonicate for 5 minutes at room temperature.
- Dilute the stock 1:10 with the initial mobile phase (90% Water / 10% Acetonitrile) to a working concentration of 0.1 mg/mL. Filter through a 0.22 μm PTFE syringe filter.

2. Chromatographic Conditions:

- Column: Dikma Diamonsil C18(2) (5 μm , 4.6 mm \times 250 mm) or equivalent high-density endcapped column[3].
- Mobile Phase A: Ultrapure Water with 0.1% Formic Acid (v/v).
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid (v/v).
- Gradient Program:
 - 0.0 - 2.0 min: 10% B
 - 2.0 - 12.0 min: Linear ramp to 90% B
 - 12.0 - 15.0 min: Hold at 90% B
 - 15.0 - 15.1 min: Return to 10% B (Equilibrate for 5 mins)
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10 μL .
- Detection: UV Diode Array Detector (DAD) extracting at 225 nm and 254 nm[3].

3. System Suitability & Validation:

- The tailing factor (Tf) for the main peak must be ≤ 1.5 . If $\text{Tf} > 1.5$, column degradation or insufficient acid modifier is occurring.

Protocol 2: Structural Confirmation via LC-ESI-MS/MS

This method leverages the basicity of the molecule for highly sensitive detection and structural validation via collision-induced dissociation (CID).

1. MS Parameters:

- Ionization Mode: Positive Electrospray Ionization (ESI+).

- Capillary Voltage: 3.0 kV.
- Source Temperature: 120°C; Desolvation Temperature: 350°C.
- Cone Voltage: 25 V (optimized to prevent in-source fragmentation of the labile methoxy group).

2. Data Acquisition & Causality Check:

- Acquire full scan data from m/z 100 to 500.
- Self-Validation Check: Locate the protonated precursor ion $[M+H]^+$. You must observe a peak at m/z 222.06 and a corresponding isotope peak at m/z 224.06. The intensity ratio must be approximately 3:1, unequivocally confirming the presence of a single chlorine atom.

Protocol 3: Regiochemical Elucidation via NMR Spectroscopy

NMR is the ultimate arbiter of regiochemistry, ensuring the methoxy group is strictly at the C5 position and not the C6 or C7 positions.

1. Sample Preparation:

- Dissolve 15-20 mg of the compound in 0.6 mL of deuterated chloroform ($CDCl_3$) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
- Transfer the clear solution to a high-quality 5 mm NMR tube.

2. Acquisition Parameters (400 MHz Instrument):

- 1H NMR: 16 scans, 90° pulse angle, relaxation delay (D1) of 2.0 seconds.
- ^{13}C NMR: 1024 scans, 30° pulse angle, relaxation delay of 2.0 seconds (proton-decoupled).

3. Spectral Interpretation:

- Focus on the aromatic region (7.0 - 8.5 ppm). The C3 proton will appear as an isolated singlet because it has no adjacent protons to couple with. The C6, C7, and C8 protons will

form a distinct spin system (typically an AMX or ABX pattern depending on the exact electronic environment), validating the trisubstituted nature of the carbocyclic ring.

Part 3: Quantitative Data Summary

The following table synthesizes the expected analytical signatures for 4-Chloro-5-methoxy-2-methylquinoline, acting as a quick-reference validation matrix for the laboratory.

Analytical Technique	Target Parameter	Expected Value / Signature	Structural Significance
RP-HPLC-UV	Retention Time (RT)	~8.5 - 9.5 min (Gradient dependent)	Confirms lipophilicity and purity profile
RP-HPLC-UV	UV Maxima (λ_{max})	225 nm, 254 nm	Characteristic quinoline conjugated π -system
LC-ESI-MS	Precursor Ion [M+H] ⁺	m/z 222.06 (Base), 224.06	Confirms MW and mono-chlorine isotopic ratio (3:1)
LC-ESI-MS/MS	Major Fragment Ion	m/z 207.0	Loss of methyl radical (-CH ₃) from methoxy group
¹ H NMR (CDCl ₃)	C3-H Proton	~7.30 ppm (Singlet, 1H)	Confirms substitution at C2 and C4
¹ H NMR (CDCl ₃)	Methoxy (-OCH ₃)	~3.95 ppm (Singlet, 3H)	Confirms presence of the electron-donating group
¹ H NMR (CDCl ₃)	Methyl (-CH ₃)	~2.70 ppm (Singlet, 3H)	Confirms the C2-methyl aliphatic group

References

- SIELC Technologies. "Separation of Quinoline on Newcrom R1 HPLC column." SIELC Applications. Available at:[\[Link\]](#)

- Truzzi, C., et al. "Quinoline alkaloids in honey: further analytical (HPLC-DAD-ESI-MS, multidimensional diffusion-ordered NMR spectroscopy), theoretical and chemometric studies." Journal of Pharmaceutical and Biomedical Analysis, 2009. Available at:[\[Link\]](#)

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Sources

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